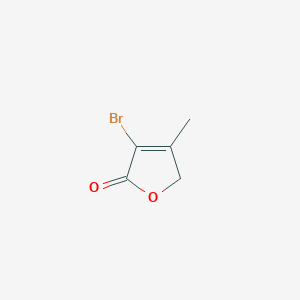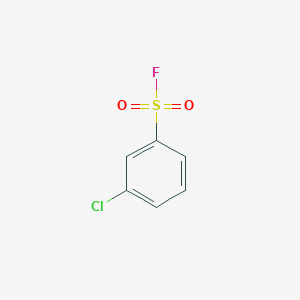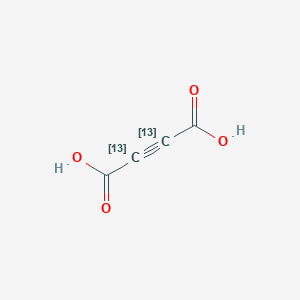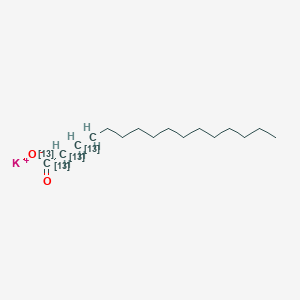
Methane(~17~O_2_)dione
Vue d'ensemble
Description
C-ferrocene, is a chemical compound that belongs to the class of organometallic compounds. It is composed of two ferrocene units linked by a methylene bridge and a keto group attached to the central carbon atom. This compound is an air-sensitive yellow solid that is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile.
Méthodes De Préparation
Methane(~17~O_2_)dione can be synthesized through various methods. One common method involves the reaction of ferrocene with malonic acid in the presence of thionyl chloride. Another method includes the reaction of ferrocenyl acetic acid with phosphorous pentoxide. The product can be purified by column chromatography or recrystallization from a suitable solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methane(~17~O_2_)dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of a yellow oxidized product.
Applications De Recherche Scientifique
Chemistry: It is used as a catalyst for various organic reactions such as the Knoevenagel condensation and Diels-Alder reactions.
Biology: Limited research has been conducted on its biological properties, but in vitro studies have demonstrated that Methane(~17~O_2_)dione can inhibit the growth of cancer cells by inducing apoptosis.
Medicine: Its potential as an anticancer agent is being explored due to its ability to induce apoptosis in cancer cells.
Industry: this compound is used in the development of magnetic materials and data storage devices due to its paramagnetic properties.
Mécanisme D'action
The mechanism by which Methane(~17~O_2_)dione exerts its effects involves its interaction with molecular targets and pathways. As an anticancer agent, it induces apoptosis in cancer cells, although the exact molecular targets and pathways involved are still under investigation. Its paramagnetic properties make it an attractive candidate for use in magnetic materials and data storage devices.
Comparaison Avec Des Composés Similaires
Methane(~17~O_2_)dione can be compared with other similar organometallic compounds, such as ferrocene and its derivatives. . Similar compounds include:
- Ferrocene
- Ferrocenyl acetic acid
- 1,1’-Dioxoferrocene
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
InChI |
InChI=1S/CO2/c2-1-3/i2+1,3+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLTUGMZLYLDI-SUEIGJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=[17O])=[17O] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497244 | |
| Record name | Methane(~17~O_2_)dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.009 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-47-7 | |
| Record name | Methane(~17~O_2_)dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)
![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)










